Tert-butyl [4-(benzyloxy)phenyl]acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)22-18(20)13-15-9-11-17(12-10-15)21-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBFUBVTLEHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607571 | |
| Record name | tert-Butyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19712-89-1 | |
| Record name | tert-Butyl [4-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Tert Butyl 4 Benzyloxy Phenyl Acetate and Its Analogues
Established Synthetic Routes for the Core Structure
The formation of the tert-butyl [4-(benzyloxy)phenyl]acetate core relies on fundamental organic reactions. These methods are well-documented and provide reliable access to the target compound and its close relatives.
Esterification Reactions for this compound Formation
The most direct method for synthesizing this compound is through the esterification of [4-(benzyloxy)phenyl]acetic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst to facilitate the condensation between the carboxylic acid and the alcohol, resulting in the formation of the ester and water. libretexts.org The use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can also promote the esterification, particularly for sterically hindered alcohols like tert-butanol (B103910). researchgate.net Another approach involves the use of benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with EDC, which then efficiently react with tert-butyl alcohol. researchgate.net
Alternative methods for preparing tert-butyl esters include the reaction of the corresponding acid with tert-butyl alcohol and acetyl chloride in the presence of a base like pyridine (B92270) or dimethylaniline. orgsyn.org Zinc chloride can also be used as a catalyst with acetic anhydride. orgsyn.org
Knoevenagel Condensation in the Synthesis of Related Phenylcyanoacrylates
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds and is particularly useful in synthesizing phenylcyanoacrylates, which are structurally related to the phenylacetate (B1230308) core. chemrxiv.orgchemrxiv.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a cyanoacetate (B8463686), in the presence of a basic catalyst like piperidine. chemrxiv.orgchemrxiv.org For instance, various ring-substituted benzaldehydes can be condensed with isobutyl cyanoacetate or 2-methoxyethyl cyanoacetate to produce a range of phenylcyanoacrylate derivatives. chemrxiv.orgchemrxiv.org
Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. For example, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been employed as a catalyst, offering high yields and shorter reaction times for the synthesis of cyanoacrylates. scielo.org.mx Another innovative approach involves a metal-free, three-component cascade reaction mediated by cyanuric chloride, which combines Knoevenagel condensation, hydration of the cyano group, and subsequent esterification in a single pot. rsc.org
Advanced Synthetic Strategies and Catalytic Approaches
Modern synthetic chemistry offers a range of sophisticated techniques to access complex and chiral analogs of this compound with high precision and efficiency.
Asymmetric Synthesis and Enantioselective Methodologies for Chiral Analogues
The development of chiral analogs is crucial for applications in medicinal chemistry and materials science. Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure or enriched compounds. longdom.org Chiral phosphoric acids have emerged as effective catalysts for a variety of asymmetric transformations. longdom.orgnih.gov For example, they can catalyze the atroposelective N-acylation of quinazolinone-type benzamides to produce N-N axially chiral compounds with high yields and enantioselectivities. rsc.org
Vanadyl methoxide (B1231860) complexes bearing chiral ligands have been utilized for the asymmetric 1,2-oxytrifluoromethylation of styrenes, leading to chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones. nih.gov These reactions can produce either (R)- or (S)-enantiomers with good yields and varying degrees of enantiomeric excess, depending on the specific chiral ligand and substrate used. nih.gov The synthesis of chiral aryl vicinal diols, which can be precursors to complex molecules, has also been extensively studied using both biocatalytic and chemocatalytic asymmetric methods. magtech.com.cn
Palladium-Catalyzed Reactions in the Construction of [4-(benzyloxy)phenyl] Moieties
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the [4-(benzyloxy)phenyl] moiety. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net For instance, palladium catalysts can facilitate the benzylation of heterocyclic aromatic compounds, which is a challenging transformation using traditional methods. researchgate.netamazonaws.com
A notable development is the direct benzylation of carboxylic acids with toluene (B28343) via palladium-catalyzed C-H activation. labxing.comorganic-chemistry.org This atom-economic approach avoids the use of pre-functionalized reagents and provides a direct route to benzyl (B1604629) esters. labxing.comorganic-chemistry.org The reaction typically employs a palladium(II) catalyst, an oxidant like oxygen, and additives to promote the catalytic cycle. labxing.comorganic-chemistry.org Palladium catalysis has also been applied to the enantioselective (2-naphthyl)methylation of azaarylmethyl amines, demonstrating the versatility of this approach in creating chiral centers. nsf.gov
Michael Addition Reactions in Precursor Synthesis
Michael addition reactions are fundamental for the formation of carbon-carbon bonds and are widely used in the synthesis of precursors for more complex molecules. nih.govresearchgate.net This reaction involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net For example, the addition of a chiral glycine (B1666218) equivalent to an α,β-unsaturated ester can be used to prepare β-substituted pyroglutamic acids with high stereoselectivity. nih.gov
Organocatalytic asymmetric Michael additions have gained significant attention as they offer a metal-free alternative for creating stereocenters. nih.gov For instance, the addition of 4-phenylurazole (B107743) to α,β-unsaturated esters can be efficiently catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions. eurekaselect.com These reactions are crucial for synthesizing building blocks that can be further elaborated into a variety of target molecules. nih.gov
Umpolung Amide Synthesis Techniques for Analogues
A significant advancement in the synthesis of amides, including analogues of this compound, involves the concept of umpolung, or the reversal of polarity of the reactants. nih.gov Traditionally, amide bond formation occurs between an electrophilic carbonyl carbon and a nucleophilic amine. nih.gov In umpolung amide synthesis (UmAS), this polarity is inverted, with the acyl-equivalent behaving as a nucleophile and the amine-equivalent as an electrophile. nih.gov
This conceptually novel approach often utilizes nitroalkanes as acyl anion equivalents. nih.gov For instance, the enantioselective synthesis of α-bromonitroalkanes has been developed for direct use in UmAS coupling reactions. nih.gov A key intermediate in the synthesis of analogues is tert-butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. nih.gov The synthesis of this compound starts from 4-benzyloxybenzaldehyde and tert-butyl carbamate (B1207046), which react to form tert-butyl ((4-(benzyloxy)phenyl)(phenylsulfonyl)methyl)carbamate. nih.gov This is then converted to (E)-tert-butyl 4-(benzyloxy)benzylidenecarbamate. nih.gov
The activation of amines and nitroalkanes with an electrophilic iodine source can lead directly to the formation of amide products. nih.gov This method provides an alternative to traditional dehydrative, oxidative, or radical-based amide synthesis. nih.gov The ability to use nitroalkanes as acyl anion equivalents opens up new possibilities for the efficient and stereocontrolled synthesis of complex amides and peptides. nih.gov
Derivatization and Functionalization Strategies of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the phenylacetate core, the benzyloxy protecting group, or the tert-butyl ester.
Chemical Transformations of the Phenylacetate Moiety
The phenylacetate portion of the molecule is amenable to various transformations. The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation, to introduce new functional groups. The position of these substitutions will be directed by the existing ether and alkyl acetate substituents. Furthermore, the benzylic methylene group can be a site for functionalization through reactions such as oxidation or substitution, leading to the introduction of new substituents at the α-position of the acetate group.
Selective Cleavage and Modification of the Benzyloxy Protecting Group
The benzyloxy group is a commonly used protecting group for phenols due to its general stability and the various methods available for its removal. Selective cleavage of the benzyl ether is crucial when other sensitive functional groups are present in the molecule.
One mild and selective method for debenzylation involves the use of a boron trichloride (B1173362)–dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent efficiently cleaves benzyl ethers under mild conditions and is compatible with a wide array of other functional groups, including esters, silyl (B83357) ethers, and alkenes. organic-chemistry.org This method has shown superior selectivity compared to other Lewis acids like BF₃·OEt₂. organic-chemistry.org
Another approach utilizes magnesium bromide (MgBr₂) for the selective cleavage of aromatic benzyl ethers, particularly those positioned ortho to a carbonyl group, through a neighboring group participation mechanism. researchgate.net While not directly applicable to the para-substituted this compound, this highlights the potential for regioselective debenzylation in related analogues with different substitution patterns. researchgate.net
The choice of deprotection agent and reaction conditions allows for the selective removal of the benzyloxy group, yielding the corresponding phenol (B47542), which can then be used in subsequent functionalization reactions, such as O-alkylation, acylation, or conversion to a sulfonate ester.
Interconversion and Deprotection of the tert-Butyl Ester
The tert-butyl ester is a valuable protecting group for carboxylic acids due to its steric hindrance, which imparts stability to a range of reaction conditions. However, its selective removal or conversion to other functional groups is often a necessary step in a synthetic sequence.
Deprotection:
The cleavage of the tert-butyl ester is typically achieved under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758). stackexchange.comrsc.org The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene. stackexchange.com
Aqueous phosphoric acid offers an environmentally benign and mild alternative for the deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org This method is selective and tolerates other acid-sensitive groups like Cbz carbamates and benzyl esters. organic-chemistry.orgorganic-chemistry.org
For instances where acidic conditions are not desirable, other reagents can be employed. Zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups. researchgate.net Another mild method involves the use of the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane. organic-chemistry.org
Interconversion:
The tert-butyl ester can also be converted directly into other esters or amides. Treatment with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate an acid chloride in situ, which can then react with various alcohols or amines to yield the corresponding esters or amides in high yields under mild conditions.
The following table summarizes various deprotection methods for the tert-butyl ester:
| Reagent/Condition | Description | Selectivity |
| Trifluoroacetic Acid (TFA) | Common and effective method for cleaving tert-butyl esters. stackexchange.comrsc.org | Can also cleave other acid-labile protecting groups. |
| Aqueous Phosphoric Acid | Environmentally friendly and mild reagent. organic-chemistry.orgorganic-chemistry.org | Tolerates Cbz carbamates and benzyl esters. organic-chemistry.orgorganic-chemistry.org |
| Zinc Bromide (ZnBr₂) | Chemoselective hydrolysis in the presence of other acid-labile groups. researchgate.net | N-Boc and N-trityl groups may be labile. researchgate.net |
| Magic Blue / Triethylsilane | Mild deprotection under non-acidic conditions. organic-chemistry.org | Facilitates cleavage of the C-O bond. organic-chemistry.org |
Spectroscopic Characterization and Advanced Analytical Techniques in the Investigation of Tert Butyl 4 Benzyloxy Phenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the molecular framework of tert-butyl [4-(benzyloxy)phenyl]acetate, providing detailed information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The tert-butyl group is characterized by a prominent singlet signal, integrating to nine protons. The methylene (B1212753) protons of the acetate (B1210297) group appear as another singlet. The aromatic protons on the phenylacetate (B1230308) moiety typically present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the protecting group also yield a singlet, while the protons of its associated phenyl ring appear as a multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (C(CH₃)₃) | ~1.45 | Singlet | 9H |
| Acetate (-CH₂-) | ~3.50 | Singlet | 2H |
| Benzyloxy (-O-CH₂-) | ~5.05 | Singlet | 2H |
| Phenylacetate Ring (Aromatic) | ~6.95 and ~7.20 | Doublet (2) | 2H each |
Note: Predicted values are based on the analysis of similar structures and functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the various aromatic and aliphatic carbons throughout the molecule. The symmetry of the 1,4-disubstituted phenylacetate ring results in fewer aromatic signals than the total number of aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C=O) | ~170 |
| Phenyl C-O (benzyloxy) | ~158 |
| Phenyl C-CH₂ (acetate) | ~128 |
| Aromatic CH (Phenylacetate) | ~130, ~115 |
| Aromatic C-O (Benzyl) | ~137 |
| Aromatic CH (Benzyl) | ~127-129 |
| Quaternary Carbon (-C(CH₃)₃) | ~81 |
| Methyl Carbons (-C(CH₃)₃) | ~28 |
| Methylene Carbon (-O-CH₂-) | ~70 |
Note: Predicted values are based on the analysis of related compounds such as tert-butyl phenylacetate and other benzyl-protected phenols. nih.govchemicalbook.com
Applications of Two-Dimensional NMR Techniques
While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would confirm the coupling between the aromatic protons on the phenylacetate ring. An HSQC experiment would correlate each proton signal directly to its attached carbon atom, confirming, for example, the assignments of the benzyloxy and acetate methylene groups.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other key absorptions include the C-O stretches of the ester and ether linkages, as well as bands corresponding to the aromatic C=C and C-H bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl (C=O) | Stretch | ~1730 | Strong |
| Aromatic Ring (C=C) | Stretch | ~1610, ~1510 | Medium-Strong |
| Ester and Ether (C-O) | Stretch | ~1250, ~1150 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium |
Note: Wavenumbers are approximate and based on data from analogous ester and ether compounds. chemicalbook.com
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides critical information on the molecular weight and structural integrity of the compound. For this compound (molar mass: 298.38 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of approximately 298. bldpharm.com
A key fragmentation pattern observed in the mass spectrum of tert-butyl esters is the loss of the tert-butyl group as a stable carbocation (C₄H₉⁺), which would produce a prominent peak at m/z 57. The remaining fragment, the [4-(benzyloxy)phenyl]acetylium ion, would appear at m/z 241. Further fragmentation of this ion could involve the loss of carbon monoxide (CO) or cleavage of the benzyl (B1604629) group.
Single Crystal X-ray Diffraction for Solid-State Structural Determination of Related Compounds
While single-crystal X-ray diffraction data for this compound itself is not widely published, analysis of its synthetic precursor, (4-Benzyloxy)phenylacetic acid, offers valuable insight into the solid-state packing of this structural motif. sigmaaldrich.com
Crystals of (4-Benzyloxy)phenylacetic acid have been shown to belong to the triclinic crystal system. sigmaaldrich.com In the solid state, the molecules form centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups. sigmaaldrich.com This dimeric structure is a common feature for carboxylic acids and influences the material's bulk properties. The study of such precursors is essential for understanding the intermolecular interactions that could be present in crystalline forms of the target ester.
Chromatographic Method Development for Analysis and Purification
Chromatographic techniques are fundamental to the separation, identification, and quantification of this compound and its precursors or byproducts. The development of robust and reliable chromatographic methods is a critical step in both research and industrial settings.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For compounds with similar structures, reversed-phase HPLC is commonly employed. A C18 or C8 column is often the stationary phase of choice, providing a nonpolar surface that interacts with the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The ratio of these components can be adjusted to control the retention time of the analyte. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be utilized to achieve the desired separation.
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general principles of method development for similar aromatic esters can be applied. For instance, the analysis of related compounds often involves UV detection, as the benzene rings in the molecule absorb ultraviolet light at specific wavelengths, typically around 254 nm. The development of a stability-indicating HPLC method would be crucial for assessing the degradation of the compound under various stress conditions. nih.gov Such a method would aim to separate the intact drug from its potential degradation products. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Esters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Related Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is highly relevant for the analysis of its potential precursors, byproducts, or degradation products, which may be more amenable to this technique. For instance, related analytes such as benzyl alcohol, p-tert-butylphenyl acetate, and other smaller ester or ether fragments could be effectively analyzed by GC-MS. thegoodscentscompany.comnih.gov
The successful application of GC-MS often involves derivatization to increase the volatility and thermal stability of the analytes. For example, hydroxyl groups can be derivatized to form more volatile ethers or esters. nih.govresearchgate.net In the context of related analytes, the analysis of compounds like benzyl alcohol can be significantly improved through derivatization. nih.gov
A typical GC-MS method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.govusgs.gov
Table 2: Exemplary GC-MS Conditions for Analysis of Related Volatile Compounds
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature hold, followed by a temperature ramp to a final temperature |
| Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-550 |
These conditions are illustrative and would need to be optimized for the specific analytes of interest related to this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to assess the purity of a compound. umich.edulibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. youtube.com
The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential affinities for the stationary phase and the mobile phase. libretexts.org
The choice of the eluent (solvent system) is critical for achieving good separation. A common approach for compounds of intermediate polarity like this compound is to use a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). rsc.orgresearchgate.net By adjusting the ratio of these solvents, the retention factor (Rf) of the spots can be controlled to achieve optimal separation between the starting materials, product, and any byproducts. wordpress.com
After development, the separated spots are visualized. Since this compound contains aromatic rings, it is expected to be UV-active, meaning it will absorb UV light and appear as a dark spot on a fluorescent TLC plate under a UV lamp (typically at 254 nm). wordpress.com For compounds that are not UV-active, various staining reagents can be used to visualize the spots. youtube.com
Table 3: General TLC Parameters for Monitoring Organic Reactions
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |
| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate in varying ratios) |
| Sample Application | Capillary spotter |
| Development | In a closed chamber saturated with the eluent vapor |
| Visualization | UV light (254 nm) and/or chemical staining (e.g., potassium permanganate, iodine) |
The optimal eluent composition must be determined experimentally to achieve the best separation for the specific reaction being monitored.
Computational and Theoretical Chemistry Studies on Tert Butyl 4 Benzyloxy Phenyl Acetate
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Tert-butyl [4-(benzyloxy)phenyl]acetate, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to predict bond lengths, bond angles, and torsion angles. rri.res.innih.gov These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. rri.res.innih.gov
Beyond geometry, DFT is instrumental in calculating various electronic properties. These include dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's response to an external electric field and its potential in non-linear optical applications.
Table 1: Representative Calculated Geometrical and Electronic Properties from DFT Studies on Analogous Compounds
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C (aromatic): ~1.39 ÅC-O: ~1.37 ÅC=O: ~1.21 Å |
| **Bond Angles (°) ** | The angle formed between three atoms across at least two bonds. | C-O-C: ~117°O=C-O: ~125° |
| Dihedral Angles (°) | The angle between two intersecting planes, crucial for conformational analysis. | Defines the twist of the benzyloxy group relative to the phenyl ring. |
| Dipole Moment (Debye) | A measure of the separation of positive and negative electrical charges. | Varies with conformation, typically in the range of 1-5 D. |
| Polarizability (a.u.) | The ability of the electron cloud to be distorted by an electric field. | Provides insight into the molecule's reactivity and intermolecular forces. |
Note: The values presented are representative and derived from computational studies on structurally similar molecules. Specific values for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is pivotal in describing the electronic reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This makes the molecule more polarizable and indicates a higher chemical reactivity and lower kinetic stability. researchgate.netnih.govresearchgate.net For a related benzyloxy compound, the calculated HOMO-LUMO gap was found to be 4.3337 eV. rri.res.in Molecules with a larger energy gap are generally more stable and less reactive. researchgate.net
Analysis of the spatial distribution of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. In molecules containing phenyl rings, the HOMO and LUMO are often delocalized over the aromatic systems, indicating that these are the primary sites for electronic transitions and reactivity. researchgate.net
Table 2: Representative Frontier Molecular Orbital Data from Analogous Compounds
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.5 eV |
| ΔE (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO. | 3.5 to 5.0 eV |
Note: These values are illustrative and based on DFT calculations of similar aromatic esters. The precise values for this compound would depend on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values. researchgate.net Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent neutral potential.
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester and ether functionalities due to the high electronegativity of oxygen. nih.gov The hydrogen atoms, particularly those on the aromatic rings, would exhibit a positive potential. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of interaction with other molecules or biological receptors. uni-muenchen.de
Hirshfeld Surface Analysis and Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. rri.res.in It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating close interactions like hydrogen bonds. rri.res.in
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds
| Contact Type | Description | Typical Percentage Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms on adjacent molecules. | 40-60% |
| C···H/H···C | Interactions involving carbon and hydrogen atoms. | 10-40% |
| O···H/H···O | Hydrogen bonding and other contacts involving oxygen and hydrogen. | 10-20% |
| Other | Includes contacts involving other atoms present in the molecule. | < 5% |
Note: The percentages are representative and can vary depending on the specific crystal packing of the compound.
Theoretical Reaction Path Investigations
Theoretical investigations of reaction paths are crucial for understanding the mechanisms of chemical reactions, including the synthesis of this compound. These studies typically involve mapping the potential energy surface of a reaction to identify transition states and intermediates. By calculating the activation energies, chemists can predict the feasibility and kinetics of a particular synthetic route.
For the synthesis of this compound, which could involve the esterification of [4-(benzyloxy)phenyl]acetic acid or the etherification of a tert-butyl hydroxyphenylacetate precursor, computational methods can be used to:
Model Reactant and Product Structures: Optimize the geometries of the starting materials and final products.
Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Calculate Activation Energies: Determine the energy required to reach the transition state, which influences the reaction rate.
Investigate Reaction Intermediates: Identify any stable or quasi-stable species that are formed during the course of the reaction.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and dynamic behavior of this compound. researchgate.netscispace.com
These simulations can reveal:
Conformational Preferences: The molecule is not static, and MD simulations can explore the different accessible conformations and their relative populations over time. This is particularly important for understanding the flexibility of the benzyloxy and tert-butyl groups.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and dynamics of the solute molecule. rsc.org
Interaction with Other Molecules: The simulations can model the interaction of this compound with other molecules, which is crucial for understanding its behavior in a complex environment.
For molecules containing tert-butyl groups, MD simulations have been used to investigate hydration properties and self-aggregation in solution. rsc.org Such studies on this compound would provide a dynamic picture of its behavior, complementing the static information obtained from quantum mechanical calculations.
After a comprehensive search for scholarly articles, patents, and chemical literature, it has been determined that there is insufficient publicly available information to generate a detailed and scientifically accurate article on "this compound" that strictly adheres to the provided outline.
The specific applications outlined in the user's request, such as its role as a precursor in Atorvastatin synthesis, an intermediate for endogenous biogenic amine derivatives, and a building block in oxazolidinone antimicrobial synthesis, are not substantiated by the available search results. Similarly, its specific utility in constructing chiral and heterocyclic frameworks or its contributions to material science as a chemical building block could not be verified in published literature.
The provided outline contains numerical citations (e.g., researchgate.netchemicalbook.com,,, etc.), which suggests that the requested information is based on a specific set of references that are not accessible through general scientific databases and search engines. Without access to these specific sources, it is not possible to provide the thorough and accurate content required for each section and subsection while adhering to the strict constraints of the request.
To maintain a high standard of scientific accuracy and avoid speculation, this article cannot be generated as requested. Further research using the specific citations in the provided outline would be necessary to gather the required information.
Mechanistic Organic Chemistry and Reaction Kinetics Involving Tert Butyl 4 Benzyloxy Phenyl Acetate
Elucidation of Reaction Mechanisms at the Phenylacetate (B1230308) Moiety
The phenylacetate portion of tert-butyl [4-(benzyloxy)phenyl]acetate is central to its reactivity. The ester group, in particular, dictates many of its chemical transformations.
Esterification and Hydrolysis: The formation of the tert-butyl ester is a key synthetic step. The esterification of phenylacetic acid with tert-butyl alcohol can be effectively achieved using benzotriazole (B28993) esters as intermediates. These are formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is then facilitated by a base such as 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.net The temperature and the concentration of tert-butyl alcohol and DMAP significantly influence the reaction yield. researchgate.net
The reverse reaction, hydrolysis of the tert-butyl ester, can be accomplished under acidic conditions to yield the corresponding carboxylic acid. The bulky tert-butyl group provides steric hindrance, which can influence the rate of both esterification and hydrolysis compared to less hindered esters.
Enolate Formation and Subsequent Reactions: The α-protons on the methylene (B1212753) group of the phenylacetate moiety are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The specific stereochemical outcome of these reactions is a critical aspect, as discussed in a later section.
Mechanistic Insights into Benzyloxy Group Transformations
The benzyloxy group serves as a common protecting group for phenols and its removal (debenzylation) is a frequently encountered transformation.
Hydrogenolysis: A standard method for debenzylation is catalytic hydrogenolysis. This reaction typically involves a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. The mechanism involves the oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by hydrogenolysis to cleave the bond and liberate the free phenol (B47542).
Oxidative Cleavage: The benzyloxy group can also be cleaved under oxidative conditions. Reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to yield the corresponding aromatic aldehydes and alcohols. organic-chemistry.org Another method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. organic-chemistry.org
Acid-Catalyzed Cleavage: Strong acids, such as boron trichloride (B1173362) (BCl₃), can be used for the chemoselective debenzylation of aryl benzyl (B1604629) ethers. organic-chemistry.org The presence of a cation scavenger, like pentamethylbenzene, is often necessary to prevent side reactions. organic-chemistry.org Ionic liquids in the presence of p-toluenesulfonic acid have also been shown to facilitate the dealkylation of aryl alkyl ethers. organic-chemistry.org
Kinetic Studies of Key Synthetic Steps
While specific kinetic studies on this compound are not extensively documented in the provided search results, general principles from related esterification reactions can be applied. The kinetics of butyl acetate (B1210297) synthesis, for instance, have been studied using ion exchange resins as catalysts. scielo.org.co These studies often employ pseudo-homogeneous models to describe the reaction rates. ijert.org The rate of reaction is influenced by factors such as catalyst loading, temperature, and the molar ratio of reactants. scielo.org.co For the synthesis of sec-butyl acetate, the activation energies for the forward and reverse esterification reactions have been determined. researchgate.net
The kinetics of the thermolysis of related compounds, such as N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide, have been investigated using thermogravimetry. eurjchem.com These studies reveal that the reaction model can change with temperature, fitting an Avrami-Erofeev model at lower temperatures and a first-order model at higher temperatures. eurjchem.com
Below is an interactive data table summarizing kinetic parameters for related esterification reactions.
| Reaction | Catalyst | Temperature (°C) | Activation Energy (kJ/mol) | Rate Constant | Reference |
| Acetic acid + Butyl alcohol | Ion Exchange Resin | 73-87 | - | - | scielo.org.co |
| Acetic acid + sec-Butanol | Cation Exchange Resin | - | 325.17 (forward) | 65.23 L/(mol·min) (forward) | researchgate.net |
| Acetic acid + sec-Butanol | Cation Exchange Resin | - | 900.47 (reverse) | 0.239 L/(mol·min) (reverse) | researchgate.net |
Structure Activity Relationship Sar and in Vitro Biological Mechanism Studies of Tert Butyl 4 Benzyloxy Phenyl Acetate Derivatives
Investigation of Molecular Interactions and Binding Affinities (in vitro)
The in vitro investigation of molecular interactions and binding affinities provides crucial insights into how tert-butyl [4-(benzyloxy)phenyl]acetate derivatives engage with their biological targets. Molecular docking studies, for instance, have been instrumental in predicting the binding modes of these compounds.
In a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, molecular docking revealed that the compounds deeply embed into the hydrophobic pocket of the cyclooxygenase-2 (COX-2) active site. nih.gov The interactions were characterized by hydrogen bonding with key amino acid residues such as Ser 530, Tyr 355, and Arg 120, as well as π-π stacking interactions with Trp 387 and Tyr 385. nih.gov The docking scores, which are indicative of binding affinity, were found to correlate well with the experimentally determined inhibitory activities (IC50 values). nih.gov For instance, derivatives with lower binding energies in the docking simulations generally exhibited more potent biological activity in the cyclooxygenase inhibition assay. nih.gov
Similarly, for a series of N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives, molecular docking was employed to understand their interactions with cholinesterase enzymes. mdpi.com These in silico studies help to visualize the plausible protein-drug interactions at a molecular level, guiding the rational design of more potent inhibitors. mdpi.com
Furthermore, studies on calixarene (B151959) derivatives, which share some structural motifs with the broader class of substituted phenyl compounds, have highlighted the importance of specific molecular interactions for biological activity. For example, the interaction between cationic calixarene derivatives and the negatively charged bacterial membranes is facilitated by electrostatic interactions, which is a key step in their antibacterial mechanism. frontiersin.org The hydrophobic tert-butyl groups on these molecules also play a role by interacting with the hydrophobic tails of membrane lipids. rsc.org
The binding affinity of various derivatives has been quantified using parameters like the half-maximal inhibitory concentration (IC50). For example, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as antagonists of the human androgen receptor, with one compound, T1-12, showing an excellent IC50 value of 0.47 μM. nih.gov Another study on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as GPR34 antagonists identified a compound with an IC50 of 0.680 μM in a cAMP assay. nih.gov
These examples underscore the utility of in vitro methods in characterizing the molecular interactions and binding affinities of this compound derivatives, thereby providing a foundation for understanding their structure-activity relationships.
Enzyme Inhibition Profiling (in vitro studies)
The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their biological activity. In vitro enzyme inhibition assays have been pivotal in characterizing their potency and selectivity against various enzyme targets.
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of neurotransmitter levels. mdpi.comnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov
A study on N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives revealed their potential as dual inhibitors of both AChE and BChE. mdpi.com The inhibitory activities were determined using the Ellman method, with IC50 values calculated to quantify their potency. mdpi.comnih.gov For instance, one of the synthesized sulfonamide derivatives, compound 3a , exhibited significant inhibitory activity against both enzymes. mdpi.com
In another study, a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were screened for their ability to inhibit AChE and BChE. mdpi.com While none of the compounds showed significant inhibition of AChE, several derivatives were found to be active against BChE. mdpi.com Specifically, compound 2t , which features a meta-methoxy substituent, was the most potent in the series against BChE. mdpi.com
The kinetic analysis of some of these derivatives has shown a mixed-type reversible inhibition of both cholinesterases. nih.gov Molecular docking studies have further suggested that these compounds can bind to both the catalytic and peripheral sites of AChE. nih.gov
Below is a table summarizing the cholinesterase inhibitory activity of selected derivatives.
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Notes |
| N-(2-acetyl-4-(styryl)phenyl)sulfonamides mdpi.com | AChE, BChE | Data provided in source | Dual inhibitors. |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides mdpi.com | BChE | 55% inhibition at 100 µM (for compound 2t) | No significant AChE inhibition observed. |
| 4-Amino-2,3-polymethylenequinoline-BHT conjugates nih.gov | AChE | 1.90 ± 0.16 | Lead compound 8c showed selectivity towards BChE. |
| BChE | 0.084 ± 0.008 | ||
| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide (B126) derivatives nih.gov | AChE | 1.1 ± 0.25 (for compound 4g) | Compound with ortho nitro group was most potent. |
This table is for illustrative purposes and includes data from studies on structurally related compounds to provide context on cholinesterase inhibition.
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, and its inhibition is a major mechanism for anti-inflammatory drugs. nih.govresearchgate.net There are two main isoforms, COX-1 and COX-2. nih.gov Derivatives of this compound have been evaluated for their ability to inhibit these enzymes.
In a study of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, several derivatives were found to be potent inhibitors of both COX-1 and COX-2. nih.gov The IC50 values for some of these compounds were comparable to the non-steroidal anti-inflammatory drug (NSAID) meloxicam. nih.gov Molecular docking studies indicated that these compounds bind effectively within the active sites of both COX isoforms. nih.gov
Another study focused on 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives, which were identified as inhibitors of both COX and 5-lipoxygenase (5-LOX), with a degree of selectivity for the COX-2 isoform. nih.gov
The table below presents data on the COX inhibitory activity of some relevant derivatives.
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Notes |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones nih.gov | COX-1, COX-2 | Similar to meloxicam | Potent dual inhibitors. |
| 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans nih.gov | COX-2 | Data provided in source | Selective for COX-2. |
| tert-butyl 2-(substituted benzamido) phenylcarbamates nih.gov | COX-2 | Docking scores from -9.56 to -5.17 kcal/mol | In silico study suggesting interaction with COX-2. |
This table includes data from studies on structurally related compounds to illustrate the potential for COX inhibition.
The investigation of this compound derivatives has also extended to their potential as protease inhibitors. For example, research into N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the identification of potent inhibitors of the deubiquitinating enzyme USP1/UAF1, which is a type of protease. nih.gov
One of the lead compounds from this study, ML323, along with its related analogues, demonstrated nanomolar inhibitory potency against the USP1/UAF1 complex. nih.gov The inhibition of this deubiquitinase has been shown to correlate with anticancer activity in non-small cell lung cancer cells. nih.gov
While direct studies on the protease inhibition of "this compound" are not prevalent in the provided search results, the findings from related structures highlight a promising area for future research. The development of specific protease inhibitors is a significant focus in drug discovery for various diseases, including cancer and viral infections.
Receptor Binding Studies (in vitro)
In vitro receptor binding assays are essential for determining the affinity and selectivity of compounds for specific biological receptors. Derivatives based on the this compound scaffold have been evaluated for their ability to bind to various receptors, demonstrating their potential to modulate cellular signaling pathways.
A notable example is the discovery of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as novel antagonists of the human androgen receptor (AR). nih.gov These compounds were specifically designed to target the activation function 2 (AF2) region of the AR. nih.gov The lead compound, T1-12, exhibited excellent antagonistic activity with an IC50 of 0.47 μM and a peptide displacement activity with an IC50 of 18.05 μM, confirming its binding to the target site. nih.gov
In another study, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were identified as a new class of GPR34 antagonists. nih.gov GPR34 is a G protein-coupled receptor (GPCR) implicated in several diseases. nih.gov The most potent compound in this series, 5e , displayed an IC50 value of 0.680 μM in a GloSensor cAMP assay and 0.059 μM in a Tango assay, indicating strong binding and functional antagonism at the GPR34 receptor. nih.gov
These studies highlight the successful application of structure-based design and in vitro screening to identify derivatives with high affinity and specificity for their target receptors. The data from these binding assays are crucial for establishing the structure-activity relationships and guiding the optimization of these compounds as potential therapeutic agents.
The following table summarizes the receptor binding data for selected derivatives.
| Derivative Class | Target Receptor | Assay Type | IC50 (µM) | Notes |
| N-(4-(benzyloxy)-phenyl)-sulfonamides nih.gov | Androgen Receptor (AF2) | Antagonistic Activity | 0.47 (T1-12) | Targets the AF2 domain. |
| Peptide Displacement | 18.05 (T1-12) | |||
| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acids nih.gov | GPR34 | GloSensor cAMP Assay | 0.680 (5e) | A new class of GPR34 antagonists. |
| Tango Assay | 0.059 (5e) |
Exploration of In Vitro Biological Activities (e.g., antibacterial, antioxidant)
Beyond enzyme inhibition and receptor binding, derivatives of this compound have been explored for other in vitro biological activities, notably as antibacterial and antioxidant agents.
Antibacterial Activity:
Several studies have demonstrated the antibacterial potential of compounds structurally related to this compound. For instance, a series of phenylthiazoles with a tert-butyl lipophilic component showed promising antibacterial activity against multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some of these derivatives exhibited rapid bactericidal activity and were able to disrupt mature biofilms produced by MRSA. nih.gov
In another study, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (B1207046) analogs were synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Compounds 4k and 5f from this series showed significant potency against S. aureus, with a minimum inhibitory concentration (MIC) of 6.25 µg/ml, which is comparable to the standard drug ciprofloxacin. researchgate.net
Calixarene derivatives, which often incorporate tert-butylphenyl groups, have also been investigated as membrane-active antibacterial agents. frontiersin.org These compounds have shown potent activity against Gram-positive bacteria, including MRSA. frontiersin.org However, it is noteworthy that not all such derivatives are active; for example, p-tert-butylcalix acs.orgarene did not inhibit the growth of E. coli, S. aureus, or B. subtilis. rsc.org
The table below summarizes the antibacterial activity of some relevant compounds.
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Notes |
| Phenylthiazoles with t-butyl side chain nih.gov | MRSA | ≤ 1.2 | Five compounds showed promising activity. |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamates researchgate.net | S. aureus | 6.25 | Compounds 4k and 5f were most potent. |
| Cationic calix researchgate.netarene derivatives frontiersin.org | MRSA | Data provided in source | Membrane-active agents. |
| 4-tert-butylcyclohexanone derivatives nih.gov | Bacillus subtilis, Staphylococcus aureus | Data provided in source | Strongest effect against Gram-positive strains. |
Antioxidant Activity:
The antioxidant properties of derivatives of this compound have also been a subject of investigation. Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities can help to mitigate cellular damage. nih.gov
A study on N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives evaluated their antioxidant potential using DPPH and NO radical scavenging assays. mdpi.com The presence of both a styryl group and a lipophilic sulfonamide moiety in these compounds contributed to their dual anticholinesterase and antioxidant activities. mdpi.com
In another study, 2-phenylindole (B188600) derivatives were shown to significantly inhibit lipid peroxidation in rat liver at a concentration of 10-3 M, with an efficacy similar to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov
The antioxidant activity of these and related compounds is often attributed to their ability to scavenge free radicals, a property that is influenced by their chemical structure. nih.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This analysis is crucial for understanding the potential biological targets of a compound and the molecular basis of its activity. For derivatives of this compound, molecular docking studies could provide significant insights into their mechanism of action.
The structural motifs within this compound, namely the benzyloxy and phenylacetate (B1230308) groups, are present in various biologically active compounds. For instance, benzyloxy-containing chalcones have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Molecular docking studies of these chalcones have revealed that the benzyloxy group can form favorable interactions within the enzyme's active site. nih.gov Specifically, the benzyl (B1604629) group can engage in π-π stacking interactions with aromatic residues of the protein target. nih.gov
Similarly, derivatives containing a benzyloxy moiety have been investigated for their potential to interact with other protein targets. For example, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid has been docked against the SARS-CoV-2 main protease, suggesting that the benzyloxy group can fit into specific binding pockets. iucr.org
In a hypothetical molecular docking study of this compound derivatives, one could investigate their binding affinity towards a range of potential protein targets. The results of such a study would typically be presented in a data table, illustrating the binding energies and key interacting residues.
Hypothetical Molecular Docking Results for a this compound Derivative
The following table is a representative example of how data from a molecular docking study might be presented. The data herein is purely illustrative and not based on experimental results for this specific compound.
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Monoamine Oxidase B (2V5Z) | -8.5 | Tyr435, Phe343 | π-π stacking, Hydrophobic |
| Cyclooxygenase-2 (5IKR) | -7.9 | Arg120, Tyr355 | Hydrogen bond, Hydrophobic |
| Androgen Receptor (2AX6) | -9.1 | Met745, Leu704 | Hydrophobic |
The analysis of ligand-protein interactions would further elucidate the binding mode. For a derivative of this compound, one might expect the following interactions:
Hydrogen Bonds: The ester carbonyl oxygen could act as a hydrogen bond acceptor with suitable donor residues (e.g., arginine, serine) in the protein's active site.
Hydrophobic Interactions: The tert-butyl group and the aromatic rings of the benzyloxy and phenylacetate moieties would likely engage in hydrophobic interactions with nonpolar residues (e.g., leucine, valine, methionine).
π-π Stacking: The phenyl rings could participate in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket. nih.gov
By systematically modifying the structure of this compound—for example, by altering the substituents on the phenyl rings or changing the ester group—and performing molecular docking for each derivative, a structure-activity relationship could be established. This would provide a rational basis for designing more potent and selective inhibitors for a specific protein target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
